molecular formula C17H15N3O4 B2437307 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide CAS No. 1396750-99-4

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No. B2437307
CAS RN: 1396750-99-4
M. Wt: 325.324
InChI Key: KQOMODHOUXSLGN-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, also known as BDPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. BDPAC is a small molecule that belongs to the class of azetidine-3-carboxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Novel CNS Acting Drugs

A literature review identified functional chemical groups, including heterocycles with nitrogen, which are crucial for synthesizing compounds with CNS activity. The study suggests that compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide could serve as lead molecules for the development of new CNS drugs, due to the potential CNS effects ranging from depression to convulsion caused by these chemical structures (Saganuwan, 2017).

Optoelectronic Materials

Quinazolines and pyrimidines, compounds related to the chemical structure of interest, have been extensively researched for their applications in electronic devices due to their luminescent properties. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This suggests that derivatives of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide could be explored for their electroluminescent properties, potentially contributing to advancements in organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been studied for their antimicrobial and antiviral properties, indicating the potential of such compounds in pharmaceutical development. While the direct reference to 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide was not found, the structural similarity with benzothiazole derivatives suggests possible applications in designing new antimicrobial or antiviral agents. This is especially relevant given the global concern over multi-drug resistant pathogens and emerging diseases (Elamin et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(19-13-2-1-5-18-7-13)12-8-20(9-12)17(22)11-3-4-14-15(6-11)24-10-23-14/h1-7,12H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOMODHOUXSLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

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